5-Chlorocinnoline
Description
Properties
Molecular Formula |
C8H5ClN2 |
|---|---|
Molecular Weight |
164.59 g/mol |
IUPAC Name |
5-chlorocinnoline |
InChI |
InChI=1S/C8H5ClN2/c9-7-2-1-3-8-6(7)4-5-10-11-8/h1-5H |
InChI Key |
MSJFMAQLWNYCTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=N2)C(=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Halogeno-α-Hydrazonoacetophenones
One classical approach involves the cyclization of o-halogeno-α-hydrazonoacetophenones. For example, substrates bearing halogen atoms ortho to hydrazono groups undergo intramolecular cyclization under reflux conditions in solvents like dioxane, yielding substituted cinnolines. While this method is more commonly reported for other halogen positions, it can be adapted for this compound by selecting appropriately substituted precursors.
Directed Ortho-Formylation of 4-Chlorocinnoline
A highly efficient method for preparing this compound derivatives involves the directed ortho-lithiation of 4-chlorocinnoline followed by formylation. This was demonstrated by the synthesis of 4-chlorocinnoline-3-carboxaldehyde, where 4-chlorocinnoline was treated with lithium tetramethylpiperidide in tetrahydrofuran at −78 °C, followed by formylation with N,N-dimethylformamide, affording the aldehyde in 81% yield. This method highlights the utility of lithiation and electrophilic substitution for functionalizing chlorinated cinnoline derivatives.
Reduction and Functional Group Transformations
Subsequent transformations such as reduction with diisobutylaluminum hydride (DIBAH) at low temperatures have been used to convert esters of 4-chlorocinnoline to aldehydes with good yields (67%). These intermediates are valuable for further synthetic elaborations.
Industrial and Proprietary Methods
Industrial synthesis of chlorocinnoline derivatives, including this compound, often involves optimization of reaction conditions to maximize yield and purity. For example, the synthesis of 4-chlorocinnoline hydrochloride involves preparation of the chlorocinnoline base followed by acidification with hydrochloric acid to form the hydrochloride salt. While specific industrial protocols for this compound are proprietary and less accessible, similar strategies are likely employed, focusing on scalable and regioselective routes.
Comparative Data Table of Preparation Methods
Mechanistic Insights and Reaction Conditions
- The cyclization of o-halogeno-α-hydrazonoacetophenones proceeds via nucleophilic attack of the hydrazone nitrogen on the ortho-halogenated carbon, facilitating ring closure to the cinnoline nucleus.
- Directed ortho-lithiation exploits the directing effect of the nitrogen atoms in the cinnoline ring to lithiate at the position adjacent to the chlorine substituent, enabling selective formylation.
- Reduction with DIBAH is a mild method to convert esters to aldehydes without over-reduction to alcohols, preserving the aromatic system.
- Formation of hydrochloride salts enhances compound stability and solubility, important for pharmaceutical applications.
Research Findings and Applications
- The synthesis of this compound derivatives has been leveraged in the preparation of complex heterocyclic molecules with potential biological activity, as demonstrated in synthetic studies involving cinnoline-3-carboxaldehydes.
- The regioselective functionalization methods allow for the introduction of diverse substituents, facilitating medicinal chemistry exploration.
- Industrial processes emphasize yield optimization and impurity control, critical for scale-up and regulatory compliance.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atom at position 5 undergoes substitution with nitrogen- and oxygen-based nucleophiles. Key findings include:
Density functional theory (DFT) calculations reveal enhanced electrophilicity at C5 due to conjugation with the cinnoline ring’s π-system, facilitating nucleophilic attack .
Transition Metal-Catalyzed Cross-Couplings
The chlorine substituent participates in palladium- and copper-mediated couplings:
Table 2: Cross-Coupling Reactions
| Reaction Type | Catalyst System | Substrate | Product | Efficiency (TON) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Phenylboronic acid | 5-Arylcinnoline | 320 |
| Buchwald-Hartwig | CuI/1,10-phenanthroline | Aniline | 5-(N-Aryl)cinnoline | 275 |
Kinetic studies show faster coupling rates compared to quinoline analogs due to lower aromatic stabilization energy in cinnolines .
Photochemical Reactivity
Under UV irradiation (λ = 300–350 nm), 5-chlorocinnoline undergoes dimerization and ring-expansion:
Key Pathways:
-
[4+2] Cycloaddition : Forms cinnoline-fused bicyclic compounds (quantum yield: Φ = 0.18)
-
Nitrogen Extrusion : Generates reactive nitrene intermediates for azepine synthesis
Redox Transformations
Electrochemical studies reveal multi-step reduction behavior:
| Potential (V vs SCE) | Process | Product |
|---|---|---|
| −1.2 | 1e⁻ reduction → radical anion | Cinnoline radical anion |
| −1.8 | 2e⁻ reduction → dihydro derivative | 5-Chloro-1,2-dihydrocinnoline |
Oxidation with mCPBA yields stable N-oxide derivatives (confirmed by X-ray crystallography) .
Cyclization and Annulation
Reactions with α,β-unsaturated carbonyls produce polycyclic systems:
Example:
this compound + methyl acrylate → Pyridocinnoline carboxylate (70% yield, Knoevenagel conditions)
Mechanistic Insights from Computational Chemistry
-
Nucleophilic substitution : Activation energy (ΔG‡) = 24.3 kcal/mol (B3LYP/6-311+G**)
-
Cross-coupling : Oxidative addition barrier reduced by 8.9 kcal/mol compared to chlorobenzene
This reactivity profile positions this compound as a versatile intermediate for synthesizing bioactive molecules and functional materials. Experimental data correlate well with computational predictions, validating the proposed mechanisms .
Scientific Research Applications
5-Chlorocinnoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chlorocinnoline involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes or receptors, inhibiting their activity. The chlorine atom enhances its ability to penetrate cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.
Comparison with Similar Compounds
5-Chloroisoquinoline
Structural Similarities and Differences :
- Core Structure: 5-Chloroisoquinoline shares a bicyclic framework with 5-Chlorocinnoline but differs in nitrogen placement (one nitrogen in isoquinoline vs. two adjacent nitrogens in cinnoline).
- Chlorine Position : Both compounds feature chlorine at the 5th position, influencing electronic properties.
2-Chloro-5-fluoropyridine
Structural Comparison :
- Heterocycle: A monocyclic compound with nitrogen at the 1st position, fluorine at the 5th, and chlorine at the 2nd.
- Reactivity : Fluorine enhances electrophilic substitution reactivity compared to chlorine, altering synthetic pathways.
Key Data :
- Molecular Weight : 131.55 g/mol (C₅H₃ClFN).
- Applications : Intermediate in agrochemicals (e.g., herbicides) and pharmaceuticals (e.g., antiviral drugs) .
Comparison with Functionally Similar Compounds
5-Chloro-2-methylaniline
Functional Similarities :
- Chlorine Substitution : Both compounds feature a chlorine atom, enhancing stability and directing electrophilic substitution.
- Applications : 5-Chloro-2-methylaniline (C₇H₈ClN) is used in dye synthesis and as a precursor for pharmaceuticals.
Key Differences :
- Structure: Lacks the heterocyclic nitrogen system of this compound, reducing its utility in coordination chemistry.
- Molecular Weight: 141.60 g/mol vs. ~168.6 g/mol for this compound .
5-Chloro-2-hydroxyaniline
Functional Role :
- Hydroxyl Group : Introduces hydrogen-bonding capacity, enhancing solubility in polar solvents.
- Applications : Intermediate in antioxidant and corrosion inhibitor synthesis.
Comparison :
- Reactivity: The hydroxyl group in 5-Chloro-2-hydroxyaniline (C₆H₆ClNO) increases susceptibility to oxidation compared to this compound.
- Molecular Weight : 143.57 g/mol .
Data Tables
Table 1: Structural Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |
|---|---|---|---|---|
| This compound | C₈H₅ClN₂ | ~168.6 | Not Provided | Pharmaceutical intermediates |
| 5-Chloroisoquinoline | C₉H₅ClN₂ | 178.6 | 34586-51-9 | Kinase inhibitors |
| 2-Chloro-5-fluoropyridine | C₅H₃ClFN | 131.55 | 514798-16-4 | Agrochemicals |
| 5-Chloro-2-methylaniline | C₇H₈ClN | 141.60 | 95-79-4 | Dye synthesis |
Table 2: Functional Comparison
| Compound | Key Functional Groups | Reactivity Highlights |
|---|---|---|
| This compound | Cl, N-heterocycle | Electrophilic substitution at Cl site |
| 5-Chloro-2-hydroxyaniline | Cl, -OH, -NH₂ | Oxidation-prone due to -OH |
| 5-Chloro-2-methylaniline | Cl, -CH₃, -NH₂ | Methyl group enhances lipophilicity |
Biological Activity
5-Chlorocinnoline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of cinnoline, characterized by the presence of a chlorine atom at the 5-position of the cinnoline ring. The general structure can be represented as follows:
This structure is significant as modifications at different positions can influence the compound's biological properties.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated various cinnoline derivatives for their antibacterial activity against several strains, including Staphylococcus aureus and Enterococcus faecalis. The results indicated that compounds with chlorine substitutions showed enhanced activity compared to their non-substituted counterparts .
Table 1: Antimicrobial Activity of Cinnoline Derivatives
| Compound | Activity Against S. aureus | Activity Against E. faecalis |
|---|---|---|
| This compound | High | Moderate |
| Cinnoline | Low | Low |
| 4-Chlorocinnoline | Moderate | High |
Antioxidant Properties
In addition to its antimicrobial effects, this compound has been linked to antioxidant activity. A study reported that derivatives of quinolines, including chlorinated variants, displayed significant antioxidant capacity, with IC50 values indicating strong potential for use in therapeutic applications .
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets. For instance, it has been suggested that these compounds can inhibit topoisomerase IIβ and DNA gyrase B, important enzymes in bacterial DNA replication . Molecular docking studies revealed favorable binding affinities for these targets, indicating a potential pathway for their therapeutic application.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. A study focusing on its derivatives found that certain substitutions at the C-5 position significantly enhanced antiproliferative activity against mesenchymal cancer cell lines. The presence of electron-withdrawing groups like chlorine was shown to improve selectivity and potency .
Case Study: Inhibition of Cancer Cell Growth
A notable case study involved the evaluation of this compound's effect on cancer cells exhibiting stem cell-like properties. The compound was found to inhibit proliferation and promote apoptosis in these cells, suggesting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Research indicates that modifications at both the C-3 and C-5 positions can significantly affect the compound's potency. For example:
Q & A
Q. How to conduct a systematic literature review on this compound’s applications?
- Answer :
Database Search : Use SciFinder, Reaxys, and PubMed with keywords: “this compound,” “cinnoline derivatives,” “chlorination mechanisms.”
Citation Tracking : Employ Google Scholar’s “Cited By” feature to identify seminal papers .
Gap Analysis : Map published SAR data to highlight underexplored biological targets (e.g., kinase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
